REACTION_SMILES
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[CH3:10][O-:11].[CH3:24][O:25][C:26]([CH3:27])([CH3:28])[CH3:29].[ClH:23].[F:13][c:14]1[cH:15][cH:16][c:17]([C:20]([CH3:21])=[O:22])[cH:18][cH:19]1.[F:1][C:2]([C:3]([O:5][CH2:4][CH3:6])=[O:7])([F:8])[F:9].[Na+:12]>>[F:1][C:2]([C:3](=[O:5])[CH2:21][C:20]([c:17]1[cH:16][cH:15][c:14]([F:13])[cH:19][cH:18]1)=[O:22])([F:8])[F:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C(CC(=O)C(F)(F)F)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |